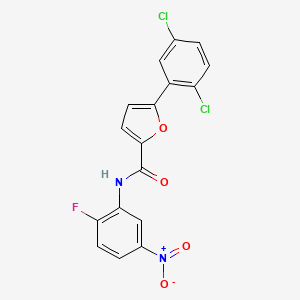![molecular formula C22H18N2O3 B3712401 N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide](/img/structure/B3712401.png)
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide
概要
説明
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide typically involves the condensation of 4-methoxyaniline with 2-methylbenzoic acid in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, often using a solvent such as toluene or xylene. The intermediate product is then cyclized to form the benzoxazole ring, followed by further functionalization to introduce the benzamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as Lewis acids or transition metal complexes may be employed to enhance the reaction rate and yield. The final product is typically purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzoxazole ring can be reduced to form a benzoxazoline derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of benzoxazoline derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of advanced materials with specific properties such as fluorescence or conductivity.
作用機序
The mechanism of action of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it could inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
類似化合物との比較
Similar Compounds
- N-[2-(4-methoxyphenyl)-1H-benzimidazole-1-sulfonyl]phenylacetamide
- N-(5-methyl-4-oxo-2-arylthiazolidin-3-yl)isonicotinamide derivatives
- 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide is unique due to its specific structural features, such as the presence of both benzoxazole and benzamide moieties. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-14-5-3-4-6-18(14)21(25)23-16-9-12-20-19(13-16)24-22(27-20)15-7-10-17(26-2)11-8-15/h3-13H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEFAIMFYUFFKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B3712324.png)
![4-tert-butyl-N-[3-chloro-4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B3712328.png)
![3-[(4-methoxybenzoyl)amino]-N-1-naphthylbenzamide](/img/structure/B3712335.png)

![2-[3-carboxy-4-(4-morpholinyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B3712352.png)

![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B3712369.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]-3-methyl-4-nitrobenzamide](/img/structure/B3712377.png)
![N-(2-bromophenyl)-3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B3712379.png)
![2-chloro-N-[3-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)phenyl]benzamide](/img/structure/B3712394.png)
![3-(5-{[(5E)-1-(4-Bromophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}furan-2-YL)-2-methylbenzoic acid](/img/structure/B3712402.png)
![(5Z)-5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B3712411.png)

![N-[3-(5-BROMO-2-METHOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE](/img/structure/B3712423.png)
